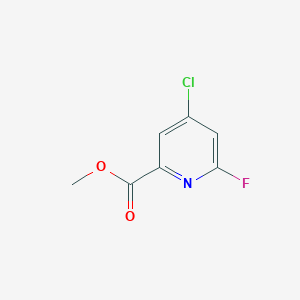

4-氯-6-氟吡啶-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

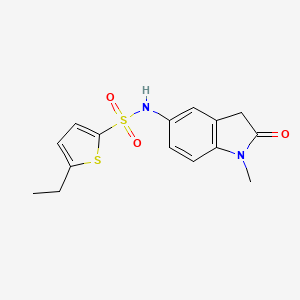

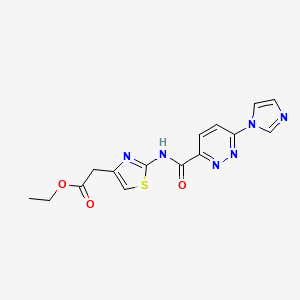

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs), metal-chelating ligands, and catalysts .

Synthesis Analysis

The synthesis of fluoropyridines, including “Methyl 4-chloro-6-fluoropyridine-2-carboxylate”, is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues . They are synthesized through nucleophilic aromatic substitution on the fluoride group . A selective antagonist of BCL-X L for chronic lymphocytic leukaemia treatment is synthesized from this compound .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is represented by the empirical formula C7H6FNO2 . The molecular weight is 155.13 g/mol .Chemical Reactions Analysis

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is used in various chemical reactions. For instance, once it is hydrolyzed, it becomes a bidentate chelating agent . It is also employed as a ligand in palladium-catalyzed C-H acetoxylation of arenes .Physical And Chemical Properties Analysis

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is an off-white crystalline powder . It has a melting point range of 51-55 °C . The density and refractive index are not specified in the search results.科学研究应用

Synthesis of Fluorinated Pyridines

Fluoropyridines, including Methyl 4-chloro-6-fluoropyridine-2-carboxylate, are used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Creation of Novel Quinolone Compounds

6-Hydroxy-2-chloro-4-fluoroquinolones have been synthesized for the creation of novel quinolone compounds applied as S-nitrosoglutathione reductase (GSNOR) inhibitors . This is a key enzyme in the regulation of nitric oxide levels in cells and tissues.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is readily used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs), through nucleophilic aromatic substitution on the fluoride group .

Synthesis of Herbicides and Insecticides

Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .

Synthesis of Imaging Agents

Synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, have been reviewed .

Development of Fluorinated Chemicals

The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

安全和危害

未来方向

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” has potential applications in the synthesis of APIs, metal-chelating ligands, and catalysts . It is also used in the synthesis of a selective antagonist of BCL-X L for chronic lymphocytic leukaemia treatment . Future research may explore its potential in other medical and industrial applications.

作用机制

Target of Action

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative Fluoropyridines are generally known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the compound’s potential use in the synthesis of various biologically active compounds , it can be inferred that it may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-chloro-6-fluoropyridine-2-carboxylate. For instance, the compound should be handled with adequate ventilation and its release to the environment should be avoided . These precautions suggest that environmental conditions could impact the compound’s stability and efficacy.

属性

IUPAC Name |

methyl 4-chloro-6-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKNJAYJNVNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-6-fluoropyridine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2942605.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2942608.png)

![N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2942609.png)

![2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol](/img/structure/B2942610.png)

![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)

![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)

![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)

![[1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)